molecular formula C21H16N4O2 B2438879 (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1556631-03-8

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2438879
CAS No.: 1556631-03-8
M. Wt: 356.385
InChI Key: PRTDQJTWDCRSBF-LPYMAVHISA-N
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Description

(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction of the imine group would result in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its biological activity, making it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Its antimicrobial properties are of particular interest in the search for new drugs to combat resistant bacterial strains.

Industry

In the industrial sector, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be used in the synthesis of advanced materials. Its ability to form stable metal complexes makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that disrupt essential biological processes in microorganisms. This disruption can inhibit the growth and proliferation of bacteria, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2-hydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the naphthalene moiety. This structural feature enhances its ability to form π-π interactions and increases its overall stability. Additionally, the naphthalene group contributes to its unique electronic properties, making it a valuable compound for various applications in chemistry and biology.

Biological Activity

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative belonging to the pyrazole class of compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O2, with a molecular weight of 356.4 g/mol. The compound features a pyrazole ring, a naphthalene moiety, and a hydroxybenzylidene group, which contribute to its biological activity through various mechanisms of action.

PropertyValue
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
IUPAC NameN-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the naphthalene moiety engages in π-π interactions, enhancing binding affinity to enzymes and receptors involved in inflammation and cancer pathways.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated effective inhibition of inflammation markers. For instance, derivatives were shown to selectively inhibit COX-2 with minimal effects on COX-1, indicating a favorable therapeutic profile for treating inflammatory conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have reported that similar pyrazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM, showcasing the compound's potential as an antibacterial agent .

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. For example, studies on MCF-7 breast cancer cells revealed that derivatives exhibited antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 12 ± 3 µM for specific derivatives) . These findings suggest that this compound may target epigenetic mechanisms involved in cancer progression.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrazole derivatives, researchers found that this compound significantly reduced edema in a rat model compared to control groups. Histopathological evaluations indicated minimal degenerative changes in organs, suggesting safety alongside efficacy .

Case Study 2: Anticancer Activity

A comparative study on several pyrazole derivatives highlighted that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest .

Properties

CAS No.

1556631-03-8

Molecular Formula

C21H16N4O2

Molecular Weight

356.385

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+

InChI Key

PRTDQJTWDCRSBF-LPYMAVHISA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

solubility

not available

Origin of Product

United States

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